
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a nitro group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-nitro-5-(p-tolyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by proton transfer to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Thionyl chloride for halogenation, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)acetaldehyde.
Reduction: 2-(4-Amino-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol.
Substitution: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethyl chloride.
科学的研究の応用
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-Nitro-5-(m-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(4-Nitro-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is unique due to the specific positioning of the nitro and p-tolyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
2-[5-(4-methylphenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13N3O3/c1-9-2-4-10(5-3-9)12-11(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
InChIキー |
GCDMFULQQINABD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



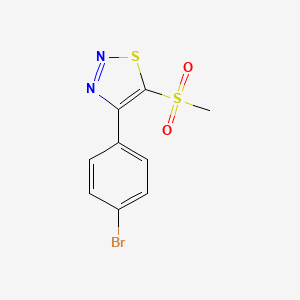
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)

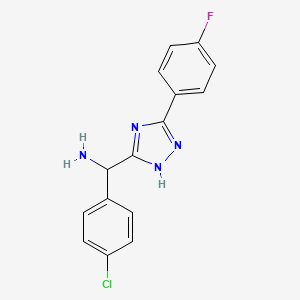

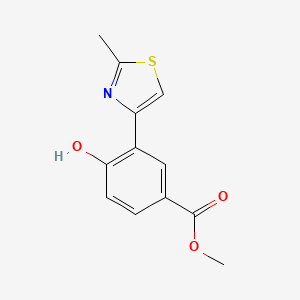


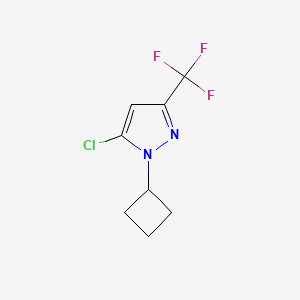
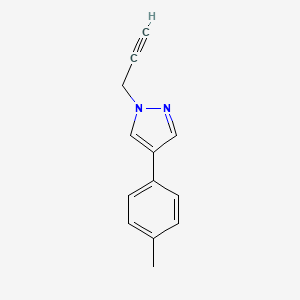
![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)

![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
